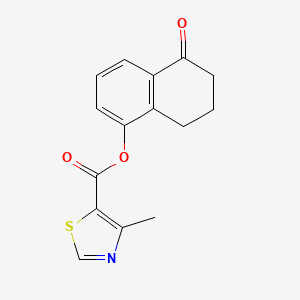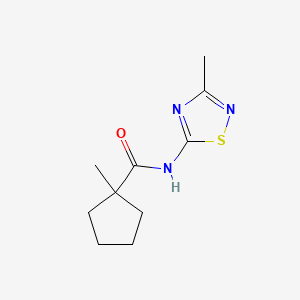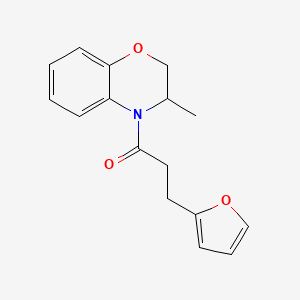
3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one, also known as FMDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. In biochemistry, this compound has been used to inhibit the activity of certain proteases and kinases, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In medicinal chemistry, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used to study the function of certain enzymes and proteins. In agriculture, this compound has been shown to inhibit the growth of certain plant species, making it a potential herbicide.
実験室実験の利点と制限
3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has several advantages for use in lab experiments, including its stability and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one. In medicinal chemistry, further studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. In biochemistry, this compound could be used to study the function of other enzymes and proteins. In agriculture, further research is needed to determine the potential of this compound as a herbicide and its effects on non-target species. Overall, this compound has the potential for a wide range of applications and further research is needed to fully explore its potential.
合成法
3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 3-methyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with 1-bromo-3-chloropropane to yield this compound.
科学的研究の応用
3-(Furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In agriculture, this compound has been investigated as a potential herbicide due to its ability to inhibit the growth of certain plant species.
特性
IUPAC Name |
3-(furan-2-yl)-1-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-11-20-15-7-3-2-6-14(15)17(12)16(18)9-8-13-5-4-10-19-13/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRPVNLVJOZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
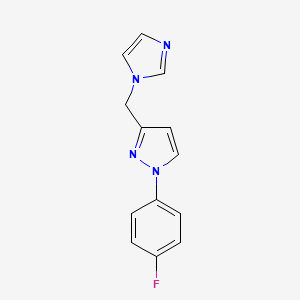
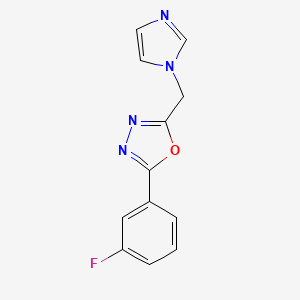
![1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)
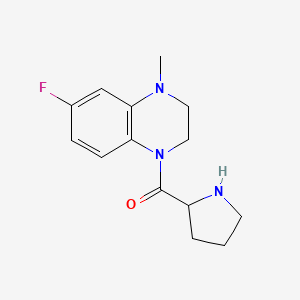
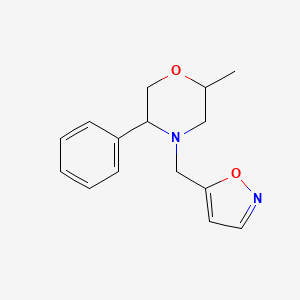
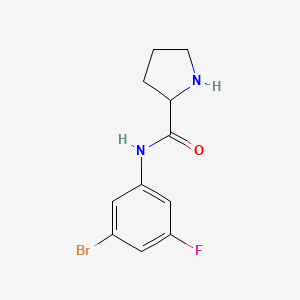
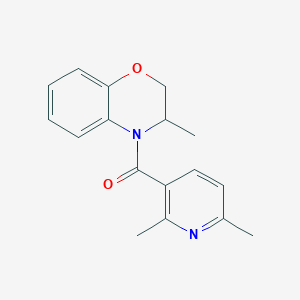
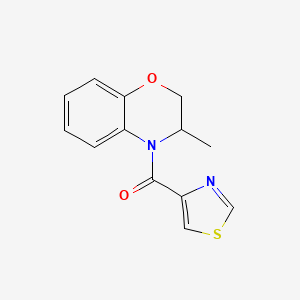
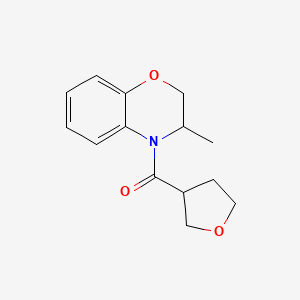
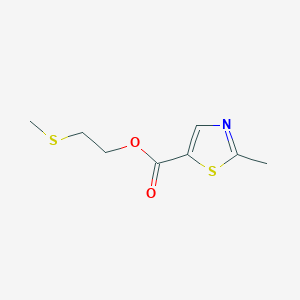
![[3-(Methoxymethyl)phenyl]-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone](/img/structure/B7586168.png)
![3-[(3S)-3-hydroxypyrrolidin-1-yl]-1-(4-methylphenyl)piperidin-2-one](/img/structure/B7586182.png)
